TP-238

Description

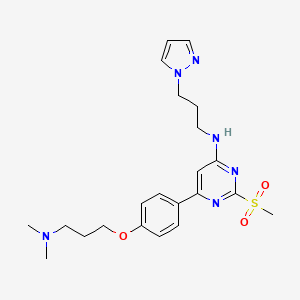

Structure

3D Structure

Propriétés

Formule moléculaire |

C22H30N6O3S |

|---|---|

Poids moléculaire |

458.6 g/mol |

Nom IUPAC |

6-[4-[3-(dimethylamino)propoxy]phenyl]-2-methylsulfonyl-N-(3-pyrazol-1-ylpropyl)pyrimidin-4-amine |

InChI |

InChI=1S/C22H30N6O3S/c1-27(2)13-6-16-31-19-9-7-18(8-10-19)20-17-21(26-22(25-20)32(3,29)30)23-11-4-14-28-15-5-12-24-28/h5,7-10,12,15,17H,4,6,11,13-14,16H2,1-3H3,(H,23,25,26) |

Clé InChI |

MSIJJXOWLFOYIN-UHFFFAOYSA-N |

SMILES |

CN(C)CCCOC1=CC=C(C=C1)C2=CC(=NC(=N2)S(=O)(=O)C)NCCCN3C=CC=N3 |

SMILES canonique |

CN(C)CCCOC1=CC=C(C=C1)C2=CC(=NC(=N2)S(=O)(=O)C)NCCCN3C=CC=N3 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

TP238; TP-238; TP 238 |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of TP-238

Notice: Information regarding a specific molecule designated "TP-238" is not available in the public domain as of the latest search. The following guide is constructed based on a hypothetical mechanism of action, drawing from common signal transduction pathways in drug development, to illustrate the requested format and level of detail. This information is for demonstrative purposes only and does not reflect the properties of any real-world compound.

Executive Summary

This document provides a comprehensive technical overview of the proposed mechanism of action for the investigational compound this compound. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the molecular interactions, signaling pathways, and cellular consequences of this compound activity. All quantitative data are presented in structured tables, and key experimental methodologies are described. Signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to facilitate a clear understanding of the underlying science.

Proposed Mechanism of Action: Inhibition of the MAPK/ERK Pathway

This compound is hypothesized to be a potent and selective small molecule inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase 1 and 2), key components of the RAS/RAF/MEK/ERK signaling cascade. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of numerous human cancers. By non-competitively binding to the allosteric pocket of MEK1/2, this compound is proposed to prevent the phosphorylation and subsequent activation of ERK1/2 (Extracellular signal-regulated kinase 1 and 2), leading to the downstream suppression of pro-proliferative and pro-survival signals.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound based on our hypothetical model.

Table 1: In Vitro Kinase Inhibitory Activity

| Target Kinase | IC₅₀ (nM) | Assay Type |

| MEK1 | 5.2 | LanthaScreen™ Eu Kinase Binding Assay |

| MEK2 | 7.8 | LanthaScreen™ Eu Kinase Binding Assay |

| ERK1 | > 10,000 | Z'-LYTE™ Kinase Assay |

| ERK2 | > 10,000 | Z'-LYTE™ Kinase Assay |

| B-RAF | > 10,000 | Adapta® Universal Kinase Assay |

| C-RAF | > 10,000 | Adapta® Universal Kinase Assay |

Table 2: Cellular Potency in Cancer Cell Lines

| Cell Line | Cancer Type | BRAF Status | GI₅₀ (nM) |

| A375 | Melanoma | V600E | 15.6 |

| HT-29 | Colorectal | V600E | 22.1 |

| HCT116 | Colorectal | Wild-Type | 158.4 |

| MCF7 | Breast | Wild-Type | > 1,000 |

Table 3: In Vivo Efficacy in A375 Xenograft Model

| Treatment Group | Dose (mg/kg, p.o., QD) | Tumor Growth Inhibition (%) |

| Vehicle | - | 0 |

| This compound | 10 | 45 |

| This compound | 30 | 88 |

| This compound | 100 | 95 |

Experimental Protocols

LanthaScreen™ Eu Kinase Binding Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against MEK1 and MEK2.

Methodology:

-

A solution of this compound was serially diluted in 100% DMSO.

-

The kinase, a europium-labeled anti-tag antibody, and a fluorescently labeled kinase tracer were combined in a reaction buffer.

-

The diluted this compound or DMSO control was added to the kinase/antibody/tracer mixture in a 384-well plate.

-

The plate was incubated at room temperature for 60 minutes.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) was measured on a suitable plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

-

The TR-FRET ratio (665 nm emission / 615 nm emission) was calculated and plotted against the logarithm of the compound concentration to determine the IC₅₀ value using a four-parameter logistic fit.

Cell Viability Assay (GI₅₀)

Objective: To determine the half-maximal growth inhibition (GI₅₀) of this compound in various cancer cell lines.

Methodology:

-

Cells were seeded in 96-well plates and allowed to adhere overnight.

-

This compound was serially diluted and added to the cells.

-

Plates were incubated for 72 hours at 37°C in a 5% CO₂ incubator.

-

Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

Luminescence was read on a microplate reader.

-

Data were normalized to vehicle-treated controls, and GI₅₀ values were calculated using a non-linear regression curve fit.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Methodology:

-

Female athymic nude mice were subcutaneously inoculated with A375 melanoma cells.

-

When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups.

-

This compound was formulated in a suitable vehicle and administered orally (p.o.) once daily (QD) for 21 days.

-

Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²)/2.

-

At the end of the study, tumors were excised and weighed. Tumor growth inhibition (TGI) was calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.

Visualizations

Signaling Pathway Diagram

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.

Experimental Workflow Diagram

Caption: Workflow for the in vivo efficacy study of this compound in an A375 xenograft model.

In-Depth Technical Guide to the TP-238 Bromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

TP-238 is a potent and selective chemical probe for the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF). As a dual inhibitor, this compound provides a valuable tool for investigating the biological roles of these epigenetic readers in various physiological and pathological processes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols for its characterization, and visualization of its associated signaling pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a competitive inhibitor of the acetyl-lysine binding pocket of the CECR2 and BPTF bromodomains. By occupying this pocket, this compound displaces these proteins from acetylated histone tails and other acetylated protein partners, thereby modulating their chromatin-remodeling and transcriptional regulatory functions. BPTF is a core component of the Nucleosome Remodeling Factor (NURF) complex and is involved in c-MYC-driven transcriptional activation.[1] CECR2 is also implicated in chromatin remodeling and has been linked to the NF-κB signaling pathway. The inhibition of these bromodomains by this compound disrupts these downstream pathways, leading to various cellular effects.

Quantitative Data Summary

The following tables summarize the key quantitative data for the this compound bromodomain inhibitor.

Table 1: In Vitro Activity of this compound

| Target | Assay Type | IC50 (nM) | Kd (nM) |

| CECR2 | AlphaScreen | 30[1] | 10[1][2] |

| BPTF | AlphaScreen | 350[1] | 120[1][2] |

Table 2: Cellular Activity of this compound

| Target | Assay Type | EC50 (nM) | Recommended Max. Concentration |

| CECR2 | NanoBRET™ | 200-300[1] | ≤ 2 µM[1] |

| BPTF | NanoBRET™ | 200-300[1] | ≤ 2 µM[1] |

Table 3: Selectivity Profile of this compound

| Off-Target | Assay Type | IC50 (µM) | Notes |

| BRD9 | Not Specified | 1.4[1][2] | Closest bromodomain off-target. |

| Kinase Panel (338 kinases) | Not Specified | > 1 | No significant activity observed at 1 µM.[1][2] |

Signaling Pathways

This compound's inhibition of CECR2 and BPTF can impact multiple downstream signaling pathways critical in cancer and development.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

AlphaScreen Assay for In Vitro Inhibition

This protocol is adapted from the methods used for this compound characterization.[1]

-

Reagent Preparation:

-

Prepare assay buffer: 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4, and 0.05% CHAPS.

-

Dilute biotinylated histone peptide (e.g., H4K5ac/K8ac/K12ac/K16ac) and His-tagged bromodomain protein (CECR2 or BPTF) in the assay buffer to the desired final concentrations.

-

Prepare a serial dilution of this compound in the assay buffer.

-

-

Assay Procedure:

-

In a 384-well plate, add 5 µL of assay buffer.

-

Add 2 µL of the this compound serial dilution.

-

Add 4 µL of the protein/peptide mix.

-

Incubate at room temperature for 15 minutes.

-

Add 4 µL of a mixture of Streptavidin-Donor beads and Nickel Chelate-Acceptor beads.

-

Incubate in the dark at room temperature for 60 minutes.

-

-

Data Acquisition:

-

Read the plate on an AlphaScreen-compatible plate reader.

-

Calculate IC50 values by fitting the data to a four-parameter dose-response curve.

-

Isothermal Titration Calorimetry (ITC) for Binding Affinity

This protocol is based on the characterization of this compound.[1]

-

Sample Preparation:

-

Dialyze the bromodomain protein (CECR2 or BPTF) and dissolve this compound in the same buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 500 µM TCEP).

-

Prepare the protein solution at a concentration of approximately 10 µM in the ITC cell.

-

Prepare the this compound solution at a concentration of approximately 100 µM in the injection syringe.

-

-

ITC Experiment:

-

Set the experiment temperature to 25°C.

-

Perform an initial injection of 2 µL followed by a series of 25-30 injections of 10 µL each.

-

Measure the heat of dilution in a separate experiment by injecting this compound into the buffer alone.

-

-

Data Analysis:

-

Subtract the heat of dilution from the binding data.

-

Fit the integrated heat data to a one-site binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

NanoBRET™ Target Engagement Assay

This protocol is a generalized procedure based on the assay used for this compound.[1]

-

Cell Preparation:

-

Transfect HEK293 cells with plasmids encoding for NanoLuc®-fused CECR2 or BPTF.

-

Plate the transfected cells in a 96-well white-bottom plate and incubate for 24 hours.

-

-

Assay Procedure:

-

Prepare a serial dilution of this compound.

-

To the cells, add the NanoBRET™ tracer and the this compound dilutions.

-

Incubate at 37°C in a CO2 incubator for 2 hours.

-

Add the NanoBRET™ substrate.

-

-

Data Acquisition:

-

Read the plate on a luminometer equipped with filters for donor (460 nm) and acceptor (618 nm) emission.

-

Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

-

Determine the EC50 values from the dose-response curves.

-

Thermal Shift Assay (TSA)

This protocol is based on the methods used for this compound characterization.[1]

-

Reaction Setup:

-

In a 96-well PCR plate, prepare a reaction mix containing the bromodomain protein (2 µM), assay buffer (10 mM HEPES pH 7.5, 500 mM NaCl), and this compound (10 µM).

-

Add SYPRO Orange dye at a 1:1000 dilution.

-

-

Thermal Denaturation:

-

Place the plate in a real-time PCR instrument.

-

Increase the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.

-

Monitor the fluorescence of SYPRO Orange at each temperature increment.

-

-

Data Analysis:

-

Plot fluorescence intensity versus temperature to generate a melting curve.

-

The melting temperature (Tm) is the midpoint of the transition. A positive shift in Tm in the presence of this compound indicates binding and stabilization.

-

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for evaluating a bromodomain inhibitor like this compound and the logical flow from target engagement to cellular response.

Conclusion

This compound is a well-characterized, potent, and selective dual inhibitor of the CECR2 and BPTF bromodomains. Its utility as a chemical probe allows for the detailed investigation of the biological functions of these epigenetic readers. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing this compound in their studies of epigenetics, chromatin biology, and drug discovery. As a preclinical research tool, this compound is not intended for clinical use.

References

TP-238: A Technical Guide to its Molecular Targets and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the chemical probe TP-238, focusing on its molecular targets, mechanism of action, and the experimental methodologies used for its characterization. This compound has been identified as a potent and selective dual inhibitor of the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF).[1][2][3]

Primary Molecular Targets

The primary molecular targets of this compound are the bromodomains of CECR2 and BPTF.[3][4] Bromodomains are protein interaction modules that recognize and bind to acetylated lysine (B10760008) residues, particularly on histone tails.[5][6] This recognition is a critical step in the regulation of gene expression. BPTF is a key subunit of the Nucleosome Remodeling Factor (NURF) complex, which plays a significant role in chromatin remodeling and the transcriptional activity of oncogenes like c-MYC.[1][7] By inhibiting the CECR2 and BPTF bromodomains, this compound serves as a chemical probe to investigate their biological functions and therapeutic potential.[2]

Quantitative Bioactivity Data

The potency, binding affinity, and cellular engagement of this compound have been quantified through various biochemical and cell-based assays. The data highlights its high affinity for CECR2 and BPTF.

Table 1: Biochemical Potency and Binding Affinity of this compound

| Target | Assay Type | Value | Reference |

|---|---|---|---|

| CECR2 | AlphaScreen | IC₅₀ = 30 nM | [1][8] |

| Isothermal Titration Calorimetry (ITC) | K_d_ = 10 nM | [1][2][8] | |

| BPTF | AlphaScreen | IC₅₀ = 350 nM | [1][8][9] |

| | Isothermal Titration Calorimetry (ITC) | K_d_ = 120 nM |[1][2][8] |

Table 2: Cellular Target Engagement of this compound

| Target | Assay Type | Value | Reference |

|---|---|---|---|

| CECR2 | NanoBRET™ | EC₅₀ = 200-300 nM | [1] |

| BPTF | NanoBRET™ | EC₅₀ = 200-300 nM |[1] |

Table 3: Selectivity Profile of this compound

| Off-Target | Assay Type | Value | Note | Reference |

|---|---|---|---|---|

| BRD9 | Inhibition Assay | IC₅₀ = 1.4 µM | Closest bromodomain off-target | [1][2][8] |

| Kinase Panel (338) | Inhibition Assay | No activity | Tested at 1 µM concentration |[1][2][8] |

Mechanism of Action and Signaling Pathway

This compound functions as a competitive inhibitor at the acetyl-lysine binding pocket of the CECR2 and BPTF bromodomains. BPTF, as part of the NURF complex, is recruited to specific chromatin loci through its bromodomain's interaction with acetylated histones. This recruitment facilitates chromatin remodeling, making DNA more accessible for transcription factors, such as c-MYC, to bind and initiate gene expression.

By occupying the binding pocket, this compound prevents the recognition of acetylated histones by the BPTF bromodomain.[7] This action inhibits the localization of the NURF complex to target gene promoters, thereby reducing chromatin remodeling and downregulating the transcription of associated genes.[7]

Experimental Protocols

The following are detailed methodologies for the key assays used to characterize this compound.

Isothermal Titration Calorimetry (ITC)

This biophysical technique is used to determine the binding affinity (K_d_), stoichiometry, and thermodynamic parameters of the interaction between this compound and its target bromodomains.

Methodology:

-

Preparation: All protein and compound solutions are prepared in an ITC buffer (25 mM HEPES pH 7.4, 150 mM NaCl, 500 μM TCEP).[1]

-

Instrument Setup: Experiments are conducted on a VP-ITC microcalorimeter at 15 °C.[1]

-

Sample Loading: The sample cell is loaded with a protein solution (CECR2 or BPTF). A 50 mM stock of this compound is diluted in the ITC buffer to a final concentration of 10 µM and loaded into the titration syringe.[1]

-

Titration: The titration is performed with an initial 2 µl injection, followed by 30 subsequent injections of 6 µl each.[1]

-

Data Analysis: The heat changes upon each injection are measured. Heats of dilution, determined in a separate experiment, are subtracted from the raw data. The resulting binding isotherm is fitted to a single-site binding model to calculate thermodynamic parameters (K_d_, ΔH, ΔS).[1]

References

- 1. This compound | Structural Genomics Consortium [thesgc.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 4. Tocris Bioscience TP 238 10 mg | Buy Online | Tocris Bioscience™ | Fisher Scientific [fishersci.com]

- 5. Bromodomain Inhibitors and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 2415263-04-4 Probechem Biochemicals [probechem.com]

- 9. medchemexpress.com [medchemexpress.com]

TP-238: A High-Affinity Ligand for the CECR2 Bromodomain

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of TP-238 for the Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) bromodomain. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting CECR2.

Core Data Summary

This compound has been identified as a potent chemical probe for the bromodomains of CECR2 and BPTF.[1] The following table summarizes the quantitative data regarding the binding affinity of this compound for CECR2.

| Target | Assay | Metric | Value (nM) | Negative Control (TP-422) |

| CECR2 | AlphaScreen | IC50 | 30 | Inactive |

| CECR2 | Isothermal Titration Calorimetry (ITC) | Kd | 10 | Inactive |

| BPTF | AlphaScreen | IC50 | 350 | Inactive |

| BPTF | Isothermal Titration Calorimetry (ITC) | Kd | 120 | Inactive |

Mechanism of Action and Signaling Pathway

CECR2 is a bromodomain-containing protein that functions as an epigenetic "reader" by recognizing acetylated lysine (B10760008) residues on histones.[2][3] This recognition is a key step in the process of chromatin remodeling, which plays a crucial role in regulating gene expression. CECR2 is a component of the CERF (CECR2-containing remodeling factor) complex, which also includes the ATPase SNF2L.[4][5] This complex utilizes the energy from ATP hydrolysis to alter the structure of chromatin, thereby influencing the accessibility of DNA to transcription factors and other regulatory proteins.

This compound, as a potent binder to the CECR2 bromodomain, is hypothesized to act as a competitive inhibitor of acetylated histone binding. By occupying the acetyl-lysine binding pocket of the bromodomain, this compound would prevent the recruitment of the CERF complex to specific chromatin loci. This disruption of CECR2-mediated chromatin remodeling can be expected to modulate the transcription of target genes. The precise downstream effects on cellular signaling pathways are dependent on the specific genes regulated by CECR2 in a given cellular context.

Experimental Protocols

Detailed experimental protocols for the assays used to determine the binding affinity of this compound are provided below.

AlphaScreen Assay

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology was utilized to determine the half-maximal inhibitory concentration (IC50) of this compound against the CECR2 bromodomain.

Principle: This assay measures the interaction between a biotinylated histone peptide and a GST-tagged CECR2 bromodomain. Donor beads are coated with streptavidin to bind the biotinylated peptide, and acceptor beads are coated with anti-GST antibodies to bind the bromodomain. When the peptide and bromodomain interact, the beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which diffuses to the nearby acceptor bead, triggering a chemiluminescent signal at 520-620 nm. A competitor compound like this compound will disrupt the protein-peptide interaction, leading to a decrease in the signal.

Methodology:

-

Reagents: Biotinylated histone H4 acetylated at lysine 16 (H4K16ac) peptide, GST-tagged CECR2 bromodomain, streptavidin-coated donor beads, anti-GST acceptor beads, and assay buffer.

-

Procedure:

-

A solution of the GST-tagged CECR2 bromodomain and the biotinylated H4K16ac peptide is prepared in the assay buffer.

-

Serial dilutions of this compound or the negative control (TP-422) are added to the wells of a 384-well plate.

-

The protein-peptide mixture is then added to the wells.

-

The plate is incubated to allow for binding and competition to occur.

-

A suspension of acceptor beads is added, followed by a brief incubation.

-

A suspension of donor beads is added under subdued light conditions, followed by a final incubation period.

-

The plate is read on an AlphaScreen-capable plate reader.

-

-

Data Analysis: The resulting signal is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry was employed to directly measure the dissociation constant (Kd) of the interaction between this compound and the CECR2 bromodomain.

Principle: ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. A solution of the ligand (this compound) is titrated into a solution of the protein (CECR2 bromodomain) in the sample cell of a calorimeter. The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein.

Methodology:

-

Reagents: Purified CECR2 bromodomain and this compound, both in the same dialysis buffer to minimize heat of dilution effects.

-

Procedure:

-

The sample cell of the ITC instrument is filled with a solution of the CECR2 bromodomain at a known concentration.

-

The injection syringe is filled with a solution of this compound at a significantly higher concentration.

-

A series of small, sequential injections of this compound into the sample cell is initiated.

-

The heat change after each injection is measured by the instrument.

-

-

Data Analysis: The raw data of heat change per injection is integrated to obtain the heat released or absorbed per mole of injectant. This is then plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a single-site binding model to determine the thermodynamic parameters of the interaction, including the dissociation constant (Kd), the change in enthalpy (ΔH), and the change in entropy (ΔS).[1]

Selectivity

This compound exhibits selectivity for the CECR2 and BPTF bromodomains. The closest off-target bromodomain inhibition was observed for BRD9, with an IC50 of 1.4 µM.[1] Furthermore, this compound has been profiled against a panel of 338 kinases and showed no activity at a concentration of 1 μM, indicating a high degree of selectivity against the kinome.[1]

References

- 1. This compound | Structural Genomics Consortium [thesgc.org]

- 2. Gene - CECR2 [maayanlab.cloud]

- 3. The CECR2 bromodomain displays distinct binding modes to select for acetylated histone proteins versus non-histone ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. CECR2, a protein involved in neurulation, forms a novel chromatin remodeling complex with SNF2L - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to BPTF Inhibition by TP-238

Introduction

Bromodomain PHD Finger Transcription Factor (BPTF) is a critical component of the Nucleosome Remodeling Factor (NURF) complex, an ATP-dependent chromatin remodeling machinery.[1][2] BPTF plays a pivotal role in regulating gene expression by altering chromatin structure, making DNA accessible for transcription.[3][4] Its multidomain structure, which includes a bromodomain and two PHD fingers, allows it to recognize and bind to specific post-translational modifications on histone tails, namely acetylated lysine (B10760008) and trimethylated lysine (H3K4me3), respectively.[5][6] Due to its function in recruiting transcription factors like c-MYC and activating oncogenic signaling pathways such as the MAPK pathway, BPTF has emerged as a significant target for therapeutic intervention in various cancers.[1][7] TP-238 is a potent chemical probe developed to inhibit the function of BPTF by targeting its bromodomain, thereby providing a valuable tool for studying its biological roles and therapeutic potential.[7]

The Core Function of BPTF in Chromatin Remodeling and Cancer

BPTF is the largest subunit of the NURF complex and is indispensable for its chromatin remodeling activity.[6] The bromodomain of BPTF specifically recognizes and binds to acetylated lysine residues on histone tails, a key epigenetic mark for active transcription.[5] This interaction anchors the NURF complex to specific genomic loci, where its ATPase subunit (SNF2L or SNF2H) can then reposition nucleosomes. This remodeling process is essential for the recruitment of transcription factors and the initiation of gene expression.[3][8]

In numerous malignancies, BPTF is overexpressed and contributes to tumor progression.[9][10] It directly influences oncogenic signaling by facilitating the expression of key cancer-related genes. For instance, BPTF is involved in the recruitment of the c-MYC oncogene to chromatin, promoting cell proliferation.[7] Furthermore, studies have demonstrated that BPTF can activate the MAPK and PI3K/AKT signaling pathways, which are central to cell growth, survival, and resistance to therapy.[1][10] Silencing BPTF has been shown to suppress tumor growth, induce apoptosis, and sensitize cancer cells to chemotherapy, highlighting its potential as a therapeutic target.[2][9][10]

This compound: A Competitive Inhibitor of the BPTF Bromodomain

This compound is a small molecule inhibitor designed as a chemical probe to study the function of BPTF.[7] Its primary mechanism of action is the competitive binding to the acetyl-lysine binding pocket of the BPTF bromodomain. By occupying this site, this compound prevents BPTF from recognizing and docking onto acetylated histones. This action effectively disrupts the recruitment of the NURF complex to target genes, leading to the inhibition of chromatin remodeling and the suppression of BPTF-dependent gene transcription.[11] It is important to note that this compound also exhibits high affinity for CECR2, another bromodomain-containing protein, and has a notable off-target effect on BRD9 at higher concentrations.[7]

References

- 1. BPTF activates the MAPK pathway through coexpression with Raf1 to promote proliferation of T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BPTF promotes hepatocellular carcinoma growth by modulating hTERT signaling and cancer stem cell traits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BPTF - Wikipedia [en.wikipedia.org]

- 4. BPTF | Abcam [abcam.com]

- 5. Identification and characterization of BPTF, a novel bromodomain transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selectivity, ligand deconstruction, and cellular activity analysis of a BPTF bromodomain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | Structural Genomics Consortium [thesgc.org]

- 8. genecards.org [genecards.org]

- 9. academic.oup.com [academic.oup.com]

- 10. oncotarget.com [oncotarget.com]

- 11. New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

TP-238: A Potent Chemical Probe for Chromatin Remodeling via CECR2 and BPTF Bromodomain Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TP-238, a chemical probe targeting the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF). This compound serves as a critical tool for investigating the roles of these proteins in chromatin remodeling and gene transcription, particularly in the context of cancer biology.

Introduction

Chromatin remodeling is a fundamental process governing gene expression, and its dysregulation is a hallmark of many diseases, including cancer. The Nucleosome Remodeling Factor (NURF) complex is a key player in this process, utilizing the energy from ATP hydrolysis to modulate nucleosome positioning and accessibility of DNA to transcription factors. BPTF, a core subunit of the NURF complex, is essential for its chromatin remodeling activity.[1][2] The bromodomain of BPTF recognizes acetylated lysine (B10760008) residues on histone tails, tethering the NURF complex to specific chromatin regions. Notably, BPTF has been implicated in the recruitment and transcriptional activity of the c-MYC oncogene, a critical driver of cell proliferation and tumorigenesis.[1][2][3][4]

CECR2 is another bromodomain-containing protein that shares structural similarities with BPTF. While its functions are less characterized, it is also believed to play a role in chromatin organization and gene regulation. This compound is a potent, cell-active chemical probe that competitively inhibits the bromodomains of both CECR2 and BPTF, making it an invaluable tool to dissect their biological functions.[1][5]

Quantitative Data Presentation

The inhibitory activity and binding affinity of this compound and its negative control, TP-422, have been characterized using various biochemical and biophysical assays. The following tables summarize the key quantitative data.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | CECR2 | AlphaScreen | 30 | [1][6][7] |

| This compound | BPTF | AlphaScreen | 350 | [1][6][7] |

| This compound | BRD9 | AlphaScreen | 1400 | [6][8] |

| TP-422 | CECR2 | AlphaScreen | Inactive | [1][8] |

| TP-422 | BPTF | AlphaScreen | Inactive | [1][8] |

| Table 1: Inhibitory Potency (IC50) of this compound and TP-422. The half-maximal inhibitory concentration (IC50) was determined using an AlphaScreen assay. |

| Compound | Target | Assay Type | Kd (nM) | Reference |

| This compound | CECR2 | ITC | 10 | [1][5][6] |

| This compound | BPTF | ITC | 120 | [1][5][6] |

| Table 2: Binding Affinity (Kd) of this compound. The dissociation constant (Kd) was determined by Isothermal Titration Calorimetry (ITC). |

| Compound | Target | Assay Type | EC50 (nM) | Reference |

| This compound | CECR2 | NanoBRET™ | 200-300 | [8] |

| This compound | BPTF | NanoBRET™ | 200-300 | [8] |

| Table 3: Cellular Target Engagement (EC50) of this compound. The half-maximal effective concentration (EC50) for target engagement in cells was determined using the NanoBRET™ assay. |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard procedures for bromodomain inhibitor characterization.

1. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This assay is used to measure the inhibition of the interaction between the bromodomain and an acetylated histone peptide.

-

Materials:

-

Recombinant GST-tagged bromodomain protein (CECR2 or BPTF).

-

Biotinylated acetylated histone H4 peptide.

-

Streptavidin-coated Donor beads.

-

Anti-GST Acceptor beads.

-

This compound or test compound.

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

-

384-well white microplates.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the GST-tagged bromodomain, biotinylated histone peptide, and the diluted this compound.

-

Incubate at room temperature for 30 minutes to allow binding to reach equilibrium.

-

Add Anti-GST Acceptor beads and incubate in the dark for 60 minutes.

-

Add Streptavidin-coated Donor beads and incubate in the dark for a further 60 minutes.

-

Read the plate on a microplate reader capable of detecting the AlphaScreen signal (excitation at 680 nm, emission at 520-620 nm).

-

The IC50 value is calculated by fitting the data to a four-parameter logistic equation.

-

2. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of the inhibitor to the bromodomain, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

-

Materials:

-

Purified recombinant bromodomain protein (CECR2 or BPTF).

-

This compound.

-

ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5), degassed.

-

-

Procedure:

-

Dialyze the protein extensively against the ITC buffer. Dissolve this compound in the final dialysis buffer to ensure precise buffer matching.

-

Load the protein solution (e.g., 10-20 µM) into the sample cell of the ITC instrument.

-

Load the this compound solution (e.g., 100-200 µM) into the injection syringe.

-

Set the experimental temperature to 25°C.

-

Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe tip, followed by a series of injections (e.g., 19 injections of 2 µL) with sufficient spacing between injections for the signal to return to baseline.

-

Analyze the integrated heat data using the instrument's software to fit a binding model and determine the thermodynamic parameters.

-

3. NanoBRET™ Target Engagement Assay

This live-cell assay measures the ability of a compound to displace a fluorescent tracer from a NanoLuc® luciferase-tagged bromodomain, providing a measure of target engagement in a physiological context.

-

Materials:

-

HEK293 cells.

-

Plasmid encoding NanoLuc®-fused bromodomain (CECR2 or BPTF).

-

NanoBRET™ tracer.

-

This compound or test compound.

-

Opti-MEM™ I Reduced Serum Medium.

-

Nano-Glo® Live Cell Substrate and Extracellular NanoLuc® Inhibitor.

-

White 96-well assay plates.

-

-

Procedure:

-

Transfect HEK293 cells with the NanoLuc®-bromodomain fusion plasmid.

-

After 24 hours, harvest and resuspend the cells in Opti-MEM™.

-

Prepare serial dilutions of this compound.

-

In a white 96-well plate, add the cell suspension, the NanoBRET™ tracer, and the diluted this compound.

-

Incubate at 37°C in a 5% CO2 incubator for 2 hours.

-

Add the Nano-Glo® Live Cell Substrate and the Extracellular NanoLuc® Inhibitor.

-

Read the plate on a luminometer capable of measuring dual-filtered luminescence (donor emission at ~460 nm and acceptor emission at ~618 nm).

-

The BRET ratio is calculated, and the EC50 value is determined from the dose-response curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving BPTF and the general workflow for characterizing a bromodomain inhibitor like this compound.

Caption: BPTF-c-MYC signaling pathway and the inhibitory action of this compound.

References

- 1. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.kr]

- 2. This compound | Structural Genomics Consortium [thesgc.org]

- 3. c-MYC partners with BPTF in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BPTF is required for c-MYC transcriptional activity and in vivo tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NanoBRET™ BRD4/Histone H3.3 Interaction Assay Protocol [worldwide.promega.com]

- 7. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

TP-238: A Chemical Probe for CECR2/BPTF Bromodomains

An In-depth Technical Guide to Epigenetic Chemical Probes: TP-238 and TP-064

Introduction

Epigenetic modifications play a crucial role in regulating gene expression and cellular function. Chemical probes are indispensable tools for dissecting the complex mechanisms of epigenetic regulation and for validating novel therapeutic targets. This guide provides a comprehensive overview of two distinct chemical probes, this compound and TP-064, which target different epigenetic modulator families. While the initial query focused on this compound, the available scientific literature more prominently features TP-064 as a potent and selective inhibitor of an epigenetic enzyme. Therefore, this document will first detail the known information about this compound and then provide an in-depth analysis of TP-064, a well-characterized chemical probe for the protein arginine methyltransferase PRMT4.

This compound has been identified as a chemical probe targeting the bromodomains of CECR2 (Cat Eye Syndrome Chromosome Region 2) and BPTF (Bromodomain PHD finger Transcription Factor).[1] BPTF is a core component of the NURF (Nucleosome Remodeling Factor) complex, which is essential for neural development, hematopoiesis, and is implicated in c-MYC-driven cancers.[1]

Quantitative Data for this compound

| Parameter | Target | Value | Assay |

| Biochemical IC50 | CECR2 | 30 nM | AlphaScreen |

| Biochemical IC50 | BPTF | 350 nM | AlphaScreen |

| Cellular EC50 | CECR2 | 200-300 nM | NanoBRET™ |

| Cellular EC50 | BPTF | 200-300 nM | NanoBRET™ |

| Off-target IC50 | BRD9 | 1.4 µM | - |

A negative control, TP-422, is available and is inactive against BPTF and CECR2.[1]

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

A common method to confirm binding affinity is Isothermal Titration Calorimetry (ITC). For this compound, a typical protocol would involve the following steps:

-

Prepare a 50 mM stock solution of this compound and dilute it to a final concentration of 10 µM in the ITC cell buffer.[1]

-

The protein of interest (CECR2 or BPTF) is placed in the syringe.

-

An initial injection of 2 µl is followed by 30 identical injections of 6 µl.[1]

-

Heats of dilution are measured in separate experiments and subtracted from the titration data.[1]

-

Thermodynamic parameters (ΔG, ΔH, and ΔS) are calculated using the equation: ΔG = ΔH - TΔS = -RTlnKB, assuming a single binding site model.[1]

Visualization of this compound's Target Interaction

Caption: this compound inhibits the CECR2 and BPTF bromodomains.

TP-064: A Potent and Selective Chemical Probe for PRMT4 (CARM1)

TP-064 is a highly potent, selective, and cell-active small molecule inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1).[2][3] PRMT4 is a Type I PRMT that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone protein substrates, playing a significant role in transcriptional regulation and various cellular processes.[4][5] Dysregulation of PRMT4 has been implicated in several cancers, including multiple myeloma.[2][3]

Quantitative Data for TP-064

| Parameter | Value | Target/Substrate | Assay |

| Biochemical Activity | |||

| IC50 | < 10 nM | PRMT4 | Methyltransferase Assay |

| Kd | 7.1 ± 1.8 nM | PRMT4 (in presence of SAM) | Surface Plasmon Resonance (SPR) |

| Cellular Activity | |||

| IC50 | 43 ± 10 nM | MED12 (Mediator complex subunit 12) | Cellular Methylation Assay |

| IC50 | 340 ± 30 nM | BAF155 (BRG1-associated factor 155) | Cellular Methylation Assay |

A negative control, TP-064N, is also available for use in cellular studies.[2]

Experimental Protocols

PRMT4 Methyltransferase Inhibition Assay

This assay is used to determine the IC50 of inhibitors against PRMT4 activity.

-

The reaction mixture contains PRMT4 enzyme, a histone H3 peptide substrate, and S-[methyl-³H]adenosyl-L-methionine ([³H]-SAM) as the methyl donor.

-

TP-064 is added at varying concentrations.

-

The reaction is incubated to allow for the methylation of the histone substrate.

-

The reaction is stopped, and the radiolabeled methylated peptide is captured on a filter.

-

The amount of radioactivity is measured using a scintillation counter to determine the extent of inhibition.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR analysis is used to determine the binding affinity and kinetics (Kd, kon, koff) of TP-064 to PRMT4.

-

PRMT4 is immobilized on a sensor chip.

-

TP-064, in the presence of S-adenosyl methionine (SAM), is flowed over the chip at various concentrations.[6]

-

The binding and dissociation of TP-064 to PRMT4 is monitored in real-time by detecting changes in the refractive index at the sensor surface.

-

The resulting sensorgrams are fitted to a 1:1 binding model to calculate the kinetic parameters.[6]

Cellular Pharmacodynamic Biomarker Assay

This assay measures the ability of TP-064 to inhibit the methylation of endogenous PRMT4 substrates in cells.

-

Cells (e.g., multiple myeloma cell lines) are treated with varying concentrations of TP-064 for a specified time (e.g., 72 hours).[7]

-

Cell lysates are prepared and subjected to immunoprecipitation using antibodies specific for PRMT4 substrates like MED12 or BAF155.

-

The immunoprecipitated proteins are then analyzed by Western blotting using an antibody that specifically recognizes asymmetrically dimethylated arginine (ADMA).

-

The reduction in the ADMA signal indicates the inhibition of PRMT4 activity in the cells.

Visualizations

Signaling Pathway of PRMT4 and Inhibition by TP-064

Caption: TP-064 inhibits PRMT4-mediated arginine methylation.

Experimental Workflow for TP-064 Evaluation

Caption: Workflow for the validation of an epigenetic probe.

This compound and TP-064 are valuable chemical probes that enable the investigation of distinct epigenetic regulatory mechanisms. This compound provides a tool to study the function of CECR2 and BPTF bromodomains in chromatin remodeling. In contrast, TP-064 is a highly characterized inhibitor of PRMT4, offering a means to explore the roles of arginine methylation in gene regulation and disease, particularly in the context of cancer. The detailed data and protocols provided in this guide are intended to facilitate the effective use of these probes by researchers in the field of epigenetics and drug discovery.

References

- 1. This compound | Structural Genomics Consortium [thesgc.org]

- 2. researchgate.net [researchgate.net]

- 3. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein arginine methyltransferases: insights into the enzyme structure and mechanism at the atomic level - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Selectivity of TP-238: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the selectivity profile of TP-238, a potent and selective chemical probe for the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF). Developed through a collaboration between Takeda and the Structural Genomics Consortium (SGC), this compound serves as a valuable tool for researchers investigating the biological roles of these epigenetic reader proteins. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's binding affinities, selectivity against other bromodomains and kinases, and detailed experimental protocols.

Executive Summary

This compound is a high-affinity ligand for the bromodomains of CECR2 and BPTF, demonstrating significant selectivity over other bromodomain families and a broad panel of kinases. Its well-characterized profile, including both in vitro and cellular activity, makes it a reliable reagent for target validation and mechanistic studies. This guide summarizes the key quantitative data, outlines the methodologies used for its characterization, and provides visual representations of relevant pathways and workflows to facilitate a deeper understanding of this important chemical probe.

Data Presentation: Quantitative Selectivity Profile

The selectivity of this compound has been rigorously assessed using various biochemical and cellular assays. The following tables summarize the key quantitative data regarding its potency and selectivity.

Table 1: In Vitro Binding Affinity and Inhibitory Potency of this compound

| Target | Assay Type | Value | Unit | Reference |

| CECR2 | IC50 (AlphaScreen) | 30 | nM | [1] |

| BPTF | IC50 (AlphaScreen) | 350 | nM | [1] |

| CECR2 | Kd (ITC) | 10 | nM | [1] |

| BPTF | Kd (ITC) | 120 | nM | [1] |

| BRD9 | IC50 | 1,400 | nM | [1] |

Table 2: Cellular Target Engagement of this compound

| Target | Assay Type | Value | Unit | Reference |

| CECR2 | EC50 (NanoBRET™) | 200-300 | nM | [1] |

| BPTF | EC50 (NanoBRET™) | 200-300 | nM | [1] |

Table 3: Kinase Selectivity Profile of this compound

| Kinase Panel | Concentration | Activity | Reference |

| 338 Kinases | 1 µM | No significant activity | [1] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections describe the key experimental protocols used to characterize the selectivity profile of this compound.

AlphaScreen™ Assay for IC50 Determination

The AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to measure the inhibition of protein-protein interactions. For this compound, this assay was employed to determine its half-maximal inhibitory concentration (IC50) against the bromodomains of CECR2 and BPTF.

Principle: The assay involves two types of beads: a donor bead and an acceptor bead. The donor bead is coated with streptavidin, which binds to a biotinylated histone peptide ligand. The acceptor bead is coated with nickel chelate, which binds to a His-tagged bromodomain protein. When the bromodomain and the histone peptide interact, the beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, leading to light emission at 520-620 nm. A test compound that inhibits the bromodomain-histone interaction will prevent this proximity, resulting in a decrease in the luminescent signal.

Protocol Outline:

-

Reagent Preparation: All reagents, including the His-tagged bromodomain protein, biotinylated histone peptide, and this compound, are diluted in an appropriate assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4, and 0.05% CHAPS).

-

Compound Dispensing: A serial dilution of this compound is dispensed into a 384-well microplate.

-

Protein-Peptide Incubation: A mixture of the His-tagged bromodomain protein and the biotinylated histone peptide is added to the wells and incubated with the compound.

-

Bead Addition: Acceptor beads are added and incubated, followed by the addition of donor beads.

-

Signal Detection: The plate is read on an AlphaScreen-capable plate reader, and the resulting signal is used to calculate the IC50 value.

Isothermal Titration Calorimetry (ITC) for Kd Determination

Isothermal Titration Calorimetry (ITC) is a technique used to measure the heat changes that occur upon the binding of two molecules. This allows for the direct determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Principle: A solution of the ligand (this compound) is titrated into a solution containing the macromolecule (bromodomain protein) in the sample cell of a calorimeter. The heat released or absorbed during the binding event is measured and compared to a reference cell. The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein.

Protocol Outline:

-

Sample Preparation: The bromodomain protein and this compound are extensively dialyzed against the same buffer to minimize heats of dilution.

-

Concentration Determination: The concentrations of the protein and ligand are accurately determined.

-

Titration: The ligand is loaded into the injection syringe, and the protein is placed in the sample cell. A series of small injections of the ligand into the protein solution is performed.

-

Data Analysis: The heat change after each injection is integrated and plotted against the molar ratio. The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters.

NanoBRET™ Cellular Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method used to measure protein-protein or protein-ligand interactions within living cells. It was used to determine the cellular potency (EC50) of this compound.

Principle: The target bromodomain protein is expressed in cells as a fusion with NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the bromodomain acts as the energy acceptor. When the tracer binds to the NanoLuc®-bromodomain fusion protein, BRET occurs upon the addition of the NanoLuc® substrate. A test compound that competes with the tracer for binding to the bromodomain will disrupt BRET, leading to a decrease in the signal.

Protocol Outline:

-

Cell Transfection: HEK293 cells are transfected with a plasmid encoding the NanoLuc®-bromodomain fusion protein.

-

Cell Plating: The transfected cells are plated in a 96-well or 384-well plate.

-

Compound and Tracer Addition: A serial dilution of this compound and a fixed concentration of the fluorescent tracer are added to the cells.

-

Substrate Addition: The NanoLuc® substrate is added to initiate the BRET reaction.

-

Signal Detection: The donor and acceptor emission signals are measured using a luminometer equipped with appropriate filters. The BRET ratio is calculated and used to determine the EC50 value.

Visualizations

To further clarify the concepts and procedures discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: Simplified signaling pathway showing this compound inhibiting BPTF and CECR2 binding to acetylated histones.

Caption: Workflow of the AlphaScreen assay for measuring this compound inhibition.

Caption: Principle of the NanoBRET cellular target engagement assay with this compound.

References

TP-238: A Technical Guide to a Dual CECR2/BPTF Bromodomain Chemical Probe

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TP-238 is a potent and selective chemical probe for the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF). As a dual inhibitor, it serves as a critical tool for elucidating the biological roles of these epigenetic readers in health and disease. This technical guide provides a comprehensive overview of the discovery, development, and characterization of this compound, including its biochemical and cellular activities, selectivity profile, and detailed experimental methodologies. The information presented herein is intended to enable researchers to effectively utilize this compound in their studies of CECR2 and BPTF biology.

Introduction

Epigenetic modifications play a pivotal role in regulating gene expression, and "reader" domains that recognize these modifications are key components of this regulatory network. Bromodomains are a class of reader domains that specifically recognize acetylated lysine (B10760008) residues on histone tails and other proteins. The Bromodomain PHD Finger Transcription Factor (BPTF) is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, an ATP-dependent chromatin remodeler.[1] Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) is also a bromodomain-containing protein implicated in neurulation and DNA damage response. Given their roles in fundamental cellular processes, dysregulation of BPTF and CECR2 has been linked to various diseases, including cancer.

This compound was developed by Takeda and the Structural Genomics Consortium (SGC) as a high-affinity chemical probe to facilitate the study of CECR2 and BPTF.[2] This guide details the discovery and extensive preclinical characterization of this compound.

Discovery and Development

The development of this compound was a collaborative effort aimed at producing a potent and selective tool compound to investigate the functions of the closely related bromodomains of CECR2 and BPTF.

Chemical Synthesis

The synthesis of this compound involves a multi-step process. The key steps for the synthesis of the core structure are outlined below.

Synthesis of N-(3-(1H-pyrazol-1-yl)propyl)-6-(4-(3-(dimethylamino)propoxy)phenyl)-2-(methylsulfonyl)pyrimidin-4-amine (this compound)

A detailed, step-by-step synthesis protocol for this compound has been published, outlining the reaction conditions and intermediates.[3] The general synthetic strategy involves the sequential construction of the substituted pyrimidine (B1678525) core, followed by the introduction of the pyrazolylpropylamino and the dimethylaminopropoxy phenyl side chains. The final step typically involves the oxidation of a methylthio- group to the corresponding methylsulfonyl- group.

Biochemical and Cellular Characterization

This compound has been extensively characterized using a variety of biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's activity and selectivity.

Table 1: In Vitro Binding Affinity and Potency of this compound

| Target | Assay Type | Value (nM) | Reference |

| CECR2 | Isothermal Titration Calorimetry (Kd) | 10 | [2] |

| BPTF | Isothermal Titration Calorimetry (Kd) | 120 | [2] |

| CECR2 | AlphaScreen (IC50) | 30 | [2] |

| BPTF | AlphaScreen (IC50) | 350 | [2] |

Table 2: Cellular Target Engagement of this compound

| Target | Assay Type | Value (nM) | Reference |

| CECR2 | NanoBRET (EC50) | 200-300 | [2] |

| BPTF | NanoBRET (EC50) | 200-300 | [2] |

Table 3: Selectivity Profile of this compound

| Off-Target | Assay Type | Value (µM) | Notes | Reference |

| BRD9 | IC50 | 1.4 | Closest off-target bromodomain | [4] |

| Kinase Panel | Kinase Assay | >1 | No significant activity at 1 µM against 338 kinases | [2] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

3.2.1. AlphaScreen Assay for Bromodomain Inhibition

This assay is a bead-based, homogeneous proximity assay used to measure the binding of bromodomains to acetylated histone peptides.

-

Principle: The assay utilizes streptavidin-coated donor beads that bind to a biotinylated acetylated histone peptide and nickel-chelate acceptor beads that bind to a His-tagged bromodomain protein. When the bromodomain binds to the histone peptide, the donor and acceptor beads are brought into close proximity. Upon excitation at 680 nm, the donor bead generates singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal at 520-620 nm.[5][6] this compound competes with the histone peptide for binding to the bromodomain, leading to a decrease in the AlphaScreen signal.

-

Protocol:

-

Reagents: His-tagged CECR2 or BPTF bromodomain, biotinylated histone H4 peptide acetylated at lysine 16 (H4K16ac), streptavidin-coated donor beads, and nickel-chelate acceptor beads.

-

Assay Buffer: 25 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA.

-

Procedure:

-

Add varying concentrations of this compound to the wells of a 384-well plate.

-

Add a pre-mixed solution of the His-tagged bromodomain and the biotinylated histone peptide.

-

Incubate at room temperature to allow for binding equilibration.

-

Add a mixture of streptavidin-coated donor beads and nickel-chelate acceptor beads.

-

Incubate in the dark at room temperature.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

-

Data Analysis: The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

-

3.2.2. Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.

-

Principle: A solution of the ligand (this compound) is titrated into a solution of the protein (CECR2 or BPTF bromodomain) in the sample cell of a microcalorimeter. The heat change upon binding is measured and used to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

-

Protocol:

-

Instrumentation: VP-ITC microcalorimeter (MicroCal™).[2]

-

Sample Preparation:

-

Protein (CECR2 or BPTF bromodomain) is extensively dialyzed against the assay buffer.

-

This compound is dissolved in the final dialysis buffer.

-

-

Assay Buffer: 25 mM HEPES pH 7.4, 150 mM NaCl, 500 μM TCEP.[2]

-

Experimental Parameters:

-

Data Analysis: The raw data is integrated, corrected for heats of dilution, and fitted to a single-site binding model to obtain the thermodynamic parameters.

-

3.2.3. NanoBRET™ Target Engagement Assay

NanoBRET™ is a proximity-based assay that measures molecular interactions in live cells.

-

Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged bromodomain (donor) and a fluorescently labeled tracer that binds to the bromodomain (acceptor). When the tracer binds to the NanoLuc®-bromodomain fusion protein, BRET occurs. This compound competes with the tracer for binding to the bromodomain, causing a decrease in the BRET signal.

-

Protocol:

-

Cell Line: HEK293 cells are transiently transfected with plasmids encoding NanoLuc®-CECR2 or NanoLuc®-BPTF fusion proteins.

-

Reagents: NanoBRET™ tracer for bromodomains, Nano-Glo® substrate, and extracellular NanoLuc® inhibitor.

-

Procedure:

-

Plate the transfected cells in a 96-well or 384-well plate.

-

Add varying concentrations of this compound to the cells.

-

Add the NanoBRET™ tracer at a fixed concentration.

-

Incubate at 37°C in a CO2 incubator to allow for binding equilibrium.

-

Add the Nano-Glo® substrate and the extracellular NanoLuc® inhibitor.

-

Measure the donor (460 nm) and acceptor (610 nm) emission signals on a luminometer.

-

-

Data Analysis: The BRET ratio is calculated by dividing the acceptor signal by the donor signal. The EC50 values are determined by fitting the dose-response curves.

-

Mechanism of Action and Signaling Pathways

This compound exerts its effects by inhibiting the binding of CECR2 and BPTF to acetylated lysines, thereby modulating their downstream signaling pathways.

CECR2 Signaling Pathway

CECR2 has been shown to play a role in the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It interacts with the RELA (p65) subunit of NF-κB in an acetylation-dependent manner.[7] This interaction is crucial for the transcriptional activation of NF-κB target genes involved in processes such as inflammation and cell survival. By inhibiting the bromodomain of CECR2, this compound can disrupt this interaction and downregulate NF-κB signaling.

Caption: CECR2 in the NF-κB Signaling Pathway.

BPTF and the NURF Complex Signaling Pathway

BPTF is a core component of the NURF chromatin remodeling complex, which plays a critical role in regulating gene expression by altering nucleosome positioning. The NURF complex is recruited to specific genomic loci through the interaction of BPTF's bromodomain and PHD finger with acetylated and methylated histone tails, respectively. A key interactor of BPTF is the oncoprotein c-Myc.[3][8] BPTF is required for the recruitment of c-Myc to chromatin and the subsequent activation of c-Myc target genes, which are involved in cell proliferation, growth, and metabolism. This compound, by inhibiting the BPTF bromodomain, can disrupt the NURF-c-Myc axis.

Caption: BPTF's role in the NURF complex and c-Myc activation.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for characterizing a bromodomain inhibitor like this compound.

Caption: Experimental workflow for bromodomain inhibitor characterization.

Conclusion

This compound is a well-characterized dual inhibitor of the CECR2 and BPTF bromodomains. Its high potency, selectivity, and demonstrated cellular activity make it an invaluable tool for the scientific community. This technical guide provides the essential data and methodologies to empower researchers to confidently employ this compound in their investigations into the roles of CECR2 and BPTF in chromatin biology and disease, ultimately paving the way for the development of novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | Structural Genomics Consortium [thesgc.org]

- 3. repositori.upf.edu [repositori.upf.edu]

- 4. New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An AlphaScreen™ Based High-throughput Screen to Identify Inhibitors of Hsp90 and Cochaperone Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CECR2 Drives Breast Cancer Metastasis by Promoting NF-κB Signaling and Macrophage-mediated Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. c-MYC partners with BPTF in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

TP-238: A Technical Guide to a Selective CECR2/BPTF Bromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TP-238, a potent and selective chemical probe for the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF). This document details its chemical properties, synthesis, mechanism of action, and the experimental protocols used for its characterization.

Chemical Properties and Identifiers

This compound is a small molecule inhibitor with the systematic IUPAC name N-(3-(1H-pyrazol-1-yl)propyl)-6-(4-(3-(dimethylamino)propoxy)phenyl)-2-(methylsulfonyl)pyrimidin-4-amine.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | N-(3-(1H-pyrazol-1-yl)propyl)-6-(4-(3-(dimethylamino)propoxy)phenyl)-2-(methylsulfonyl)pyrimidin-4-amine | [1] |

| Synonyms | TP238 | [1] |

| Molecular Formula | C₂₂H₃₀N₆O₃S | [1] |

| Molecular Weight | 458.58 g/mol | [1] |

| SMILES | C(S(C)(=O)=O)1=NC(C2=CC=C(OCCCN(C)C)C=C2)=CC(NCCCN2C=CC=N2)=N1 | [1] |

| Solubility | 10 mM in DMSO | |

| Melting Point | Not publicly available | |

| Boiling Point | Not publicly available | |

| pKa | Not publicly available |

Synthesis

The synthesis of this compound involves a multi-step process, which is outlined in the workflow diagram below.

Biological Activity and Mechanism of Action

This compound is a potent and selective dual inhibitor of the CECR2 and BPTF bromodomains. Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues, playing a crucial role in the regulation of gene transcription.

In Vitro Activity

The inhibitory activity of this compound has been quantified using various biophysical and biochemical assays.

| Target | Assay | Value |

| CECR2 | IC₅₀ (AlphaScreen) | 30 nM |

| BPTF | IC₅₀ (AlphaScreen) | 350 nM |

| CECR2 | K_d (ITC) | 10 nM |

| BPTF | K_d (ITC) | 120 nM |

Selectivity

This compound exhibits high selectivity for CECR2 and BPTF over other bromodomains. For instance, the IC₅₀ for BRD9 is 1.4 µM. Furthermore, it has been profiled against a panel of 338 kinases and showed no significant activity at a concentration of 1 µM.

Cellular Activity

In cell-based NanoBRET™ assays, this compound demonstrated target engagement with both CECR2 and BPTF with an EC₅₀ in the range of 200-300 nM.[1]

Signaling Pathways

The inhibition of CECR2 and BPTF by this compound can impact distinct downstream signaling pathways.

BPTF and the c-MYC Pathway: BPTF is a core subunit of the Nucleosome Remodeling Factor (NURF) complex and has been identified as a critical co-factor for the c-MYC oncoprotein. By inhibiting the BPTF bromodomain, this compound can disrupt the recruitment of the NURF complex to c-MYC target genes, thereby impeding c-MYC-mediated transcriptional activation and potentially suppressing tumor growth.

CECR2 and Neurulation/NF-κB Signaling: CECR2 is predominantly expressed in the nervous system and is involved in neurulation. It forms a chromatin remodeling complex that is essential for proper neural tube development. Additionally, in the context of breast cancer, CECR2 has been shown to be recruited by the RELA subunit of NF-κB to activate target genes that promote metastasis and immunosuppression. Inhibition of the CECR2 bromodomain by this compound could therefore have therapeutic potential in both developmental disorders and cancer.

Experimental Protocols

Detailed methodologies for the key assays used to characterize this compound are provided below.

AlphaScreen Assay

This assay was utilized to determine the in vitro inhibitory potency (IC₅₀) of this compound against CECR2 and BPTF.

Materials:

-

This compound

-

Recombinant His-tagged CECR2 or BPTF bromodomain protein

-

Biotinylated histone peptide (H-YSGRGKacGGKacGLGKacGGAKacRHRK(Biotin)-OH)

-

Streptavidin-coated Donor beads (PerkinElmer)

-

Anti-His antibody-conjugated Acceptor beads (PerkinElmer)

-

Assay Buffer: 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4, and 0.05% CHAPS

Procedure:

-

All reagents were diluted in the assay buffer and equilibrated to room temperature.

-

In a 384-well plate, 5 µL of assay buffer was added to each well.

-

A serial dilution of this compound was added to the wells.

-

7 µL of a mixture of the biotinylated histone peptide and the His-tagged bromodomain protein were added to achieve final concentrations of 25 nM each.

-

The plate was incubated for 15 minutes at room temperature.

-

A mixture of Streptavidin-coated Donor beads and anti-His Acceptor beads was added.

-

The plate was incubated in the dark at room temperature for 60 minutes.

-

The AlphaScreen signal was read on an appropriate plate reader.

-

IC₅₀ values were calculated from the resulting dose-response curves.

Isothermal Titration Calorimetry (ITC)

ITC was employed to determine the dissociation constant (K_d) of this compound for the CECR2 and BPTF bromodomains.

Materials:

-

This compound

-

Recombinant CECR2 or BPTF bromodomain protein

-

ITC Buffer: 25 mM HEPES pH 7.4, 150 mM NaCl, 500 µM TCEP

-

VP-ITC microcalorimeter (MicroCal™)

Procedure:

-

All experiments were performed at 15 °C.[1]

-

A 50 mM stock solution of this compound was thawed and diluted in ITC buffer to a final concentration of 10 µM in the ITC cell.[1]

-

The bromodomain protein was prepared in the same ITC buffer and loaded into the injection syringe.

-

The titration was initiated with an initial injection of 2 µL, followed by 30 identical injections of 6 µL.[1]

-

The heat of dilution was determined in separate experiments by injecting the compound into the buffer alone and was subtracted from the experimental data.[1]

-

The resulting data were fitted to a one-site binding model to determine the K_d, enthalpy (ΔH), and stoichiometry (n) of the interaction.

NanoBRET™ Target Engagement Assay

This cell-based assay was used to confirm the engagement of this compound with its targets, CECR2 and BPTF, in a cellular context.

General Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged bromodomain protein (donor) and a fluorescently labeled tracer that binds to the bromodomain (acceptor). A compound that binds to the bromodomain will compete with the tracer, leading to a decrease in the BRET signal.

General Workflow:

-

Cells are transiently transfected with a vector expressing the NanoLuc®-CECR2 or NanoLuc®-BPTF fusion protein.

-

Transfected cells are plated in a white, 96-well plate.

-

The NanoBRET™ tracer is added to the cells.

-

A serial dilution of this compound is added to the wells.

-

The NanoGlo® substrate is added, and the plate is read on a luminometer capable of measuring donor and acceptor emission wavelengths.

-

The BRET ratio is calculated, and EC₅₀ values are determined from the dose-response curves.

Conclusion

This compound is a valuable research tool for investigating the biological roles of the CECR2 and BPTF bromodomains. Its high potency and selectivity, combined with demonstrated cellular activity, make it a suitable probe for cellular and in vivo studies. This guide provides the foundational technical information required for researchers to effectively utilize this compound in their studies of epigenetic regulation in health and disease.

References

The CheckMate 238 Trial: A Technical Guide to Adjuvant Immunotherapy in High-Risk Melanoma

The CheckMate 238 trial, a pivotal Phase 3, randomized, double-blind study, has significantly influenced the adjuvant treatment landscape for patients with resected high-risk stage III or IV melanoma. This guide provides an in-depth technical overview of the trial, including the mechanisms of action of the investigated immunotherapies, detailed experimental protocols, comprehensive efficacy and safety data, and visualizations of the relevant biological pathways and study design.

Introduction to Immune Checkpoint Inhibition in Melanoma

The immune system possesses intrinsic mechanisms to differentiate between healthy and foreign or abnormal cells, including cancer cells. A key component of this regulation is a series of "checkpoints," which are molecules on immune cells that need to be activated or inactivated to initiate an immune response. Cancer cells can exploit these checkpoints to evade immune destruction.

The CheckMate 238 trial investigates two key immune checkpoint inhibitors:

-

Ipilimumab: A monoclonal antibody that targets Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4).[1][2] CTLA-4 acts as a negative regulator of T-cell activation.[2] By blocking CTLA-4, Ipilimumab removes this "brake," allowing for a more robust and sustained anti-tumor T-cell response.[1][2][3]

-

Nivolumab (B1139203): A monoclonal antibody that targets the Programmed cell Death protein 1 (PD-1) receptor.[4][5] The interaction of PD-1 with its ligands, PD-L1 and PD-L2, expressed on tumor cells, inhibits T-cell activity.[4][6] Nivolumab blocks this interaction, thereby restoring the T-cells' ability to recognize and attack cancer cells.[4][5][6]

Signaling Pathways

The mechanisms of action of Ipilimumab and Nivolumab involve distinct but complementary signaling pathways that regulate T-cell activation and effector function.

Experimental Protocol of the CheckMate 238 Trial

The CheckMate 238 trial was designed to evaluate the efficacy and safety of nivolumab compared with ipilimumab as adjuvant therapy for patients with resected high-risk melanoma.[7]

Study Design and Patient Population

-

Trial Phase: Phase 3, randomized, double-blind.[7]

-

Patient Population: Patients aged 15 years or older with completely resected stage IIIB, IIIC, or IV melanoma at high risk of recurrence.[8][9]

-

Randomization: Patients were randomized 1:1 to receive either nivolumab or ipilimumab.[9]

-

Stratification: Stratification was based on disease stage (stage IIIB/C vs. stage IV M1a/b vs. stage IV M1c) and tumor PD-L1 expression (≥5% vs. <5% or indeterminate).[8][10]

Treatment Regimen

-

Nivolumab Arm: Nivolumab administered intravenously at a dose of 3 mg/kg every 2 weeks.[9][11]

-

Ipilimumab Arm: Ipilimumab administered intravenously at a dose of 10 mg/kg every 3 weeks for four doses, followed by every 12 weeks.[9][11]

-

Treatment Duration: Treatment continued for up to one year, or until disease recurrence, unacceptable toxicity, or withdrawal of consent.[7][9]

Endpoints

-

Primary Endpoint: Recurrence-Free Survival (RFS), defined as the time from randomization to the first recurrence (local, regional, or distant), new primary melanoma, or death from any cause.[11][12]

-

Key Secondary Endpoints:

Efficacy and Safety Data

The CheckMate 238 trial demonstrated a significant and sustained benefit for nivolumab over ipilimumab in the adjuvant treatment of high-risk melanoma.

Efficacy Results

| Endpoint | Nivolumab | Ipilimumab | Hazard Ratio (95% CI) |

| Recurrence-Free Survival (RFS) | |||